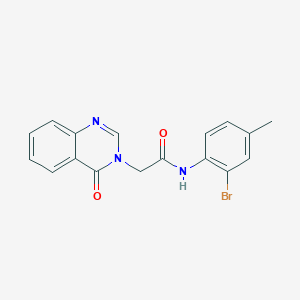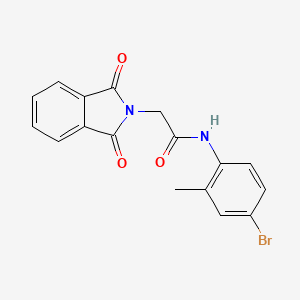
N-(2-bromo-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-metilfenil)-2-(4-oxoquinazolin-3(4H)-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de quinazolinona. Estos compuestos son conocidos por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas. La presencia de un grupo fenilo bromado y una porción de quinazolinona en su estructura sugiere que puede exhibir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-bromo-4-metilfenil)-2-(4-oxoquinazolin-3(4H)-il)acetamida generalmente implica múltiples pasos:
Formación del Núcleo de Quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclización de derivados del ácido antranílico con formamida o sus equivalentes en condiciones ácidas o básicas.
Formación de Acetamida: El paso final implica el acoplamiento del derivado fenilo bromado con el núcleo de quinazolinona a través de la formación de un enlace amida. Esto se puede lograr utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida) en presencia de una base como la trietilamina.
Métodos de Producción Industrial
En un entorno industrial, la síntesis de este compuesto probablemente se optimizaría para la escala, el rendimiento y la rentabilidad. Esto podría implicar:
Química de Flujo Continuo: Para mejorar la eficiencia de la reacción y la seguridad.
Catálisis: Utilizar catalizadores para reducir las temperaturas de reacción y aumentar los rendimientos.
Purificación: Emplear técnicas como la cristalización, la destilación o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo en el anillo fenilo, lo que lleva a la formación de ácidos carboxílicos o aldehídos.
Reducción: La porción de quinazolinona se puede reducir a su dihidroquinazolinona correspondiente en condiciones de hidrogenación.
Sustitución: El átomo de bromo en el anillo fenilo se puede sustituir con varios nucleófilos (p. ej., aminas, tioles) mediante la sustitución nucleofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (VI) (CrO₃) en condiciones ácidas.
Reducción: Gas hidrógeno (H₂) con un catalizador de paladio sobre carbono (Pd/C).
Sustitución: Hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) en disolventes apróticos como la dimetilformamida (DMF).
Productos Principales
Oxidación: Ácidos carboxílicos o aldehídos.
Reducción: Derivados de dihidroquinazolinona.
Sustitución: Varios derivados fenilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Intermedios Sintéticos: Utilizados como intermedios en la síntesis de moléculas orgánicas más complejas.
Catálisis: Posible uso como ligandos en reacciones catalíticas.
Biología
Inhibición Enzimática: Posibles inhibidores de enzimas como las quinasas o las proteasas debido al núcleo de quinazolinona.
Actividad Antimicrobiana: Exhibe propiedades antimicrobianas contra varias cepas bacterianas y fúngicas.
Medicina
Agentes Anticancerígenos: Posible uso en el desarrollo de fármacos anticancerígenos debido a su capacidad para interferir con las vías de proliferación celular.
Agentes Antiinflamatorios: Puede poseer propiedades antiinflamatorias al modular las vías inflamatorias.
Industria
Farmacéuticos: Utilizados en el desarrollo de nuevos fármacos.
Agroquímicos: Posible uso en el desarrollo de nuevos pesticidas o herbicidas.
Mecanismo De Acción
El mecanismo de acción de N-(2-bromo-4-metilfenil)-2-(4-oxoquinazolin-3(4H)-il)acetamida es probablemente multifacético:
Blancos Moleculares: Puede dirigirse a enzimas como quinasas, proteasas u otras proteínas involucradas en las vías de señalización celular.
Vías Involucradas: El compuesto podría interferir con vías relacionadas con la proliferación celular, la apoptosis o la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-cloro-4-metilfenil)-2-(4-oxoquinazolin-3(4H)-il)acetamida
- N-(2-fluoro-4-metilfenil)-2-(4-oxoquinazolin-3(4H)-il)acetamida
- N-(2-yodo-4-metilfenil)-2-(4-oxoquinazolin-3(4H)-il)acetamida
Singularidad
- Sustitución de Bromo : La presencia de un átomo de bromo puede alterar significativamente la reactividad y la actividad biológica del compuesto en comparación con sus análogos cloro, fluoro o yodo.
- Actividad Biológica : El patrón específico de sustitución puede conferir propiedades biológicas únicas, lo que lo convierte en un compuesto valioso para el desarrollo de fármacos.
Esta descripción detallada proporciona una comprensión integral de N-(2-bromo-4-metilfenil)-2-(4-oxoquinazolin-3(4H)-il)acetamida, que abarca su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares.
Propiedades
Fórmula molecular |
C17H14BrN3O2 |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-6-7-15(13(18)8-11)20-16(22)9-21-10-19-14-5-3-2-4-12(14)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
Clave InChI |
KFNZUDZFSTUAFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11648520.png)
![(6Z)-6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648528.png)
![(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11648535.png)
![1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B11648543.png)
![Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648544.png)
![1-(2,4-Dimethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B11648545.png)
![N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11648553.png)

![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648565.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![(2Z)-3-(3-Bromophenyl)-2-[(furan-2-YL)formamido]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11648577.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
![ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11648588.png)
![N,N'-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]](/img/structure/B11648597.png)
